molecular formula C16H24ClNO2 B14669882 2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxyethyl)acetamide CAS No. 51218-48-5

2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxyethyl)acetamide

Cat. No.: B14669882
CAS No.: 51218-48-5
M. Wt: 297.82 g/mol
InChI Key: WNFVVJKAQZVPBK-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxyethyl)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxyethyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxyethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted acetamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxyethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-ethoxyethyl)acetamide
  • 2-Chloro-N-(2,6-diethylphenyl)-N-(2-methoxyethyl)acetamide

Uniqueness

2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxyethyl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethoxyethyl group. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

51218-48-5

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-N-(2-ethoxyethyl)acetamide

InChI

InChI=1S/C16H24ClNO2/c1-4-13-8-7-9-14(5-2)16(13)18(15(19)12-17)10-11-20-6-3/h7-9H,4-6,10-12H2,1-3H3

InChI Key

WNFVVJKAQZVPBK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(CCOCC)C(=O)CCl

Origin of Product

United States

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